5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine
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Overview
Description
5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit protein kinases.
Quinazoline: A compound with a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thienopyrimidine core with a piperazine moiety enhances its potential as a therapeutic agent with diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C21H24N4S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5,6-dimethyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H24N4S/c1-16-17(2)26-21-19(16)20(22-15-23-21)25-13-11-24(12-14-25)10-6-9-18-7-4-3-5-8-18/h3-9,15H,10-14H2,1-2H3/b9-6+ |
InChI Key |
QYCCJFJQORXKFF-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC=CC4=CC=CC=C4)C |
Origin of Product |
United States |
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